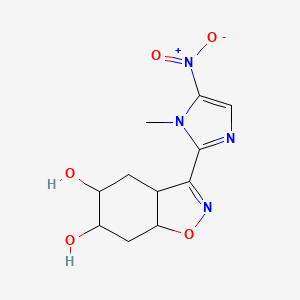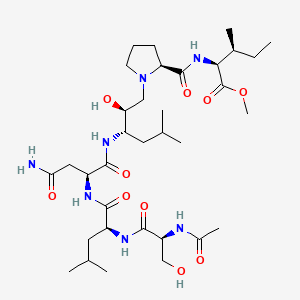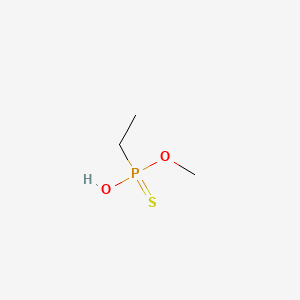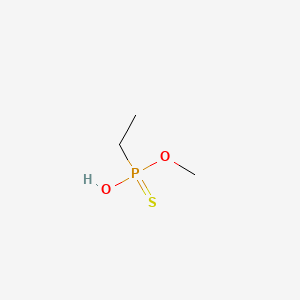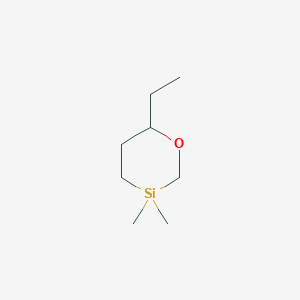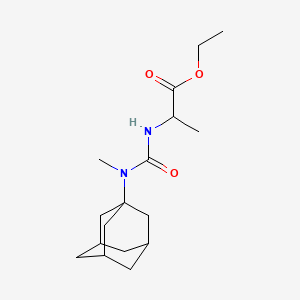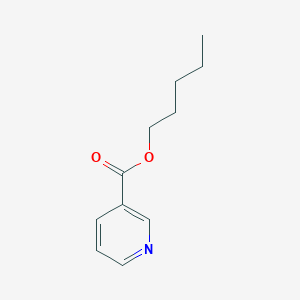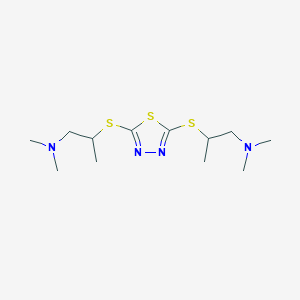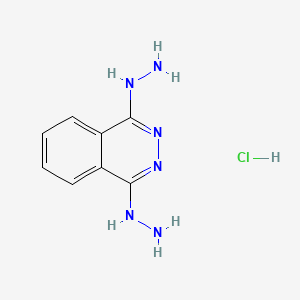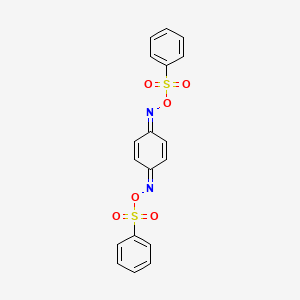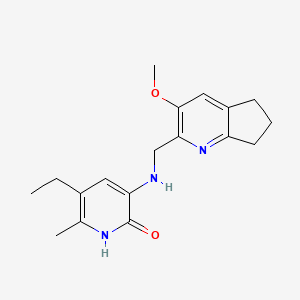
Dihydralazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydralazine hydrochloride is a prescription drug with antihypertensive properties. It functions by combating the effects of adrenaline and expanding blood vessels to enable smoother blood flow by decreasing pressure . It belongs to the hydrazinophthalazine chemical class and is generally administered orally in tablet form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dihydralazine hydrochloride involves the reaction of phthalonitrile with hydrazine hydrate under reflux conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and a strong base like sodium hydroxide is used to facilitate the reaction . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Dihydralazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It is sensitive to oxidation, especially under high temperature and humidity.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
Oxidation: The major products include various oxidized derivatives of dihydralazine.
Reduction: Reduced forms of dihydralazine are produced.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Dihydralazine hydrochloride has several scientific research applications:
Mechanism of Action
Dihydralazine hydrochloride exerts its effects by directly relaxing vascular smooth muscle, leading to vasodilation and reduced blood pressure . It interferes with calcium metabolism within the vascular smooth muscle, preventing the contraction of these muscles . This action is mediated through the inhibition of calcium release from the sarcoplasmic reticulum and the inhibition of myosin phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Hydralazine: A closely related compound with similar antihypertensive properties.
Indapamide: Often combined with dihydralazine for complementary antihypertensive effects.
Hydrochlorothiazide: Another antihypertensive agent that can be combined with dihydralazine.
Uniqueness
Dihydralazine hydrochloride is unique in its specific mechanism of action and its ability to be combined with other antihypertensive agents for enhanced therapeutic effects . Its stability under various conditions and its specific degradation products also distinguish it from similar compounds .
Properties
CAS No. |
25316-27-2 |
|---|---|
Molecular Formula |
C8H11ClN6 |
Molecular Weight |
226.67 g/mol |
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;/h1-4H,9-10H2,(H,11,13)(H,12,14);1H |
InChI Key |
IKVCCOSAYBITFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


